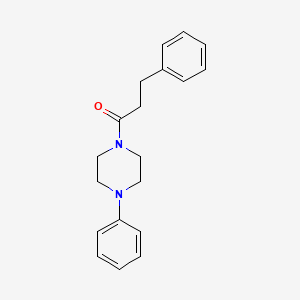
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide, commonly known as nitrophenyl chloroacetamide (NPCA), is a chemical compound that has been widely used in scientific research for many years. NPCA is a member of the chloroacetamide family of compounds, which are known for their diverse range of biological activities. NPCA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool in many areas of scientific research.
Aplicaciones Científicas De Investigación
Solvatochromism and Hydrogen Bonding
- Solvatochromism and Hydrogen Bond Effects : A study on the solvatochromism of heteroaromatic compounds, including effects of bifurcate hydrogen bond on the IR spectrum and dipole moment in solution, illustrates the complex interactions and equilibrium shifts in compounds similar to "2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide" under various conditions, highlighting the importance of solvent interactions and hydrogen bonding in understanding their behavior (Krivoruchka et al., 2004).
Crystal Structure Analysis
- Crystal Structure and Conformation : Research on the conformation of N—H bonds in similar acetamide compounds, like "2-Chloro-N-(3-methylphenyl)acetamide," provides insights into the molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the structural characteristics and potential interactions of "this compound" (Gowda et al., 2007).
Biological Activity
- Anticancer, Anti-inflammatory, and Analgesic Activities : A significant study on the synthesis of 2-(substituted phenoxy) acetamide derivatives reveals potential anticancer, anti-inflammatory, and analgesic activities. This study highlights the therapeutic potential of compounds with structural similarities to "this compound," suggesting avenues for the development of new therapeutic agents (Rani et al., 2014).
Molecular Docking and Synthesis
- Anticancer Drug Development and Molecular Docking : The synthesis and structural elucidation of related acetamide compounds, alongside in silico modeling for targeting specific receptors, underscore the importance of structural analysis and molecular docking studies in the development of anticancer drugs. This approach could be applied to "this compound" to explore its potential as a therapeutic agent (Sharma et al., 2018).
Photoreactions and Solvent Effects
- Photoreactions in Different Solvents : Research on the photoreactions of related compounds, such as flutamide, in various solvents highlights the influence of solvent on the photostability and photodegradation pathways. Understanding these reactions is crucial for developing applications that require light stability or specific photoreactive properties (Watanabe et al., 2015).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(8-13(10)18(20)21)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYLGDAZAWNWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![2-allyl-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537049.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)

![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)